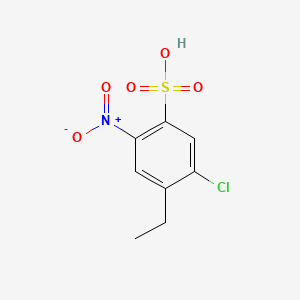

5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid

Description

Properties

CAS No. |

67892-44-8 |

|---|---|

Molecular Formula |

C8H8ClNO5S |

Molecular Weight |

265.67 g/mol |

IUPAC Name |

5-chloro-4-ethyl-2-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C8H8ClNO5S/c1-2-5-3-7(10(11)12)8(4-6(5)9)16(13,14)15/h3-4H,2H2,1H3,(H,13,14,15) |

InChI Key |

YWMDVYNTTKZDBR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1Cl)S(=O)(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Strategy

The synthesis generally starts from ethylbenzene , which undergoes sequential sulfonation, chlorination, and nitration to introduce the sulfonic acid, chloro, and nitro groups at the desired positions on the benzene ring. The process is designed to favor substitution at specific ring positions to yield the target compound with high selectivity and yield.

Sulfonation of Ethylbenzene

- Reagents and Conditions: Concentrated sulfuric acid (96–98%) is used to sulfonate ethylbenzene. The molar ratio of sulfuric acid to ethylbenzene is typically between 2.5 to 3 moles of sulfuric acid per mole of ethylbenzene.

- Temperature: The sulfonation is conducted at elevated temperatures, generally between 100 to 130 °C, with a preferred range of 105 to 110 °C.

- Duration: The reaction is completed within 1 to 10 hours, sometimes under slight pressure (up to 6 bar) to enhance reaction rates.

- Outcome: This step introduces the sulfonic acid group (-SO3H) onto the benzene ring, predominantly at the para position relative to the ethyl group due to directing effects.

Chlorination of the Sulfonated Intermediate

- Reagents and Conditions: Chlorine gas is introduced to the sulfonated ethylbenzene intermediate.

- Temperature: Chlorination is carried out between 50 and 100 °C, preferably 60 to 80 °C.

- Stoichiometry: Approximately 1.1 to 1.3 moles of chlorine per mole of alkylbenzene sulfonic acid.

- Catalysts: The process is performed in the absence of catalysts to avoid side reactions.

- Outcome: Introduction of the chloro substituent occurs selectively, typically at the 5-position on the benzene ring, relative to the sulfonic acid and ethyl groups.

Nitration of the Chlorinated Sulfonic Acid

- Reagents and Conditions: Highly concentrated nitric acid (98–100%) is used for nitration.

- Temperature: The nitration is conducted at 35 to 100 °C, with an optimal range of 60 to 70 °C.

- Stoichiometry: Approximately 1 mole or more of nitric acid per mole of alkylbenzene.

- Workup: After nitration, the product is precipitated by addition of water, often from a 50–60% sulfuric acid medium.

- Outcome: The nitro group is introduced at the 2-position of the benzene ring, yielding 5-chloro-4-ethyl-2-nitrobenzenesulfonic acid with high selectivity.

Reaction Sequence and Selectivity Analysis

| Step | Reagent(s) | Conditions (°C) | Duration | Selectivity / Notes |

|---|---|---|---|---|

| Sulfonation | Concentrated sulfuric acid | 100–130 (105–110 preferred) | 1–10 hours | Sulfonic acid group introduced para to ethyl group; controlled temperature and acid ratio critical |

| Chlorination | Chlorine gas | 50–100 (60–80 preferred) | Until consumption | Selective chlorination at 5-position; catalyst-free to avoid side reactions |

| Nitration | Highly concentrated nitric acid (98–100%) | 35–100 (60–70 preferred) | Until completion | Nitro group introduced at 2-position; precipitation from sulfuric acid medium for isolation |

Detailed Mechanistic and Practical Considerations

- Sulfonation: The ethyl substituent is an ortho/para-directing group, but steric hindrance favors para substitution. The sulfonic acid group is strongly deactivating and meta-directing but introduced first to guide subsequent substitutions.

- Chlorination: The sulfonic acid group activates the ring for electrophilic substitution at the position para to the sulfonic acid and ortho to the ethyl group, favoring chlorination at the 5-position.

- Nitration: The nitration step is carefully controlled to avoid over-nitration or substitution at undesired positions. The presence of sulfonic acid and chloro groups directs nitration to the 2-position.

- Isolation: The final product is isolated by precipitation, filtration, and washing, often using water and sulfuric acid mixtures to maximize purity and yield.

Additional Notes from Literature

- The nitration of m-chlorobenzenesulfonic acid chloride under controlled temperature (up to ~90 °C) can yield 2-nitro-5-chlorobenzenesulfonic acid chloride without hydrolysis to the sulfonic acid, highlighting the importance of temperature control in maintaining intermediate stability.

- The nitro derivatives can be further reduced to amino compounds using methods such as the Bechamp reduction or catalytic hydrogenation, which are valuable intermediates for pigment synthesis.

Chemical Reactions Analysis

5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium methoxide can replace the chlorine atom with a methoxy group.

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid is characterized by its sulfonic acid group, which enhances its solubility in water and reactivity in various chemical reactions. The compound has the molecular formula and features both electron-withdrawing nitro and electron-donating ethyl groups, making it a unique candidate for synthetic applications.

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary analytical applications of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid is in HPLC. It can be effectively analyzed using reverse phase HPLC methods, where the mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Synthetic Applications

Synthesis of Dyes and Pigments

The compound serves as a precursor for the synthesis of various dyes and pigments. Its functional groups allow it to participate in electrophilic substitution reactions, leading to the formation of complex dye structures. For instance, it can be transformed into sulfonamides or sulfins, which are critical intermediates in dye production .

Amination Reactions

5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid can undergo amination to yield 4-nitroaniline-2-sulfonic acid. This product is significant as a diazo component or can be reduced to produce colorant intermediates such as 2,5-diaminobenzenesulfonic acid .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the synthesis of sulfonamides from 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid through nucleophilic substitution reactions. The resulting sulfonamides exhibited enhanced antibacterial properties compared to their precursors, indicating potential applications in pharmaceuticals.

| Reaction Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C | 85% |

| Sulfonation | SO₃ | 100°C | 90% |

Case Study 2: Dye Production

In another research project focused on dye production, 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid was used as a key intermediate. The study highlighted its effectiveness in producing triphendioxazine dyes, which are known for their vibrant colors and stability.

| Dye Type | Intermediate Used | Application Area |

|---|---|---|

| Triphenodioxazine Dye | 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid | Textiles |

Environmental Considerations

While exploring its applications, it is crucial to consider the environmental impact of using 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid. Studies have indicated that certain nitro compounds may pose risks due to their potential carcinogenic properties; thus, proper handling and disposal methods must be implemented during synthesis and application .

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in various applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-chloro-4-ethyl-2-nitrobenzenesulfonic acid with structurally related sulfonic acid derivatives:

Substituent Effects on Properties

- Solubility: The ethyl group in the target compound may reduce water solubility compared to methyl or amino-substituted analogs (e.g., 2-amino-4-chloro-5-methylbenzenesulfonic acid ).

- Acidity : The nitro group (electron-withdrawing) enhances the acidity of the sulfonic acid group, but the ethyl group (electron-donating) may partially counteract this effect.

- Reactivity : Steric hindrance from the ethyl group could slow electrophilic substitution reactions compared to less bulky derivatives like 2-chloro-5-nitrobenzenesulfonic acid .

Biological Activity

5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid (C8H8ClNO5S) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on cellular systems, and relevant research findings.

- Molecular Formula : C8H8ClNO5S

- Molecular Weight : 265.67 g/mol

- Structure : The compound features a chloro group, an ethyl group, and a nitro group attached to a benzenesulfonic acid backbone, contributing to its reactivity and biological properties.

The biological activity of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar to other nitro compounds, it may induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.

- Enzyme Inhibition : The structure suggests potential interactions with various enzymes, possibly inhibiting their activity and affecting metabolic pathways.

- DNA Interaction : Nitro compounds are known to interact with DNA, potentially causing strand breaks or mutations.

Biological Activity Data

Recent studies have highlighted various aspects of the biological activity of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid:

| Study | Findings |

|---|---|

| Cytotoxicity Assays | Exhibited significant cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Antimicrobial Properties | Showed inhibitory effects against certain bacterial strains, suggesting possible applications in antimicrobial therapies. |

| In Vivo Studies | Animal studies indicated dose-dependent toxicity, with notable effects on liver and kidney function at higher concentrations. |

Case Studies

-

Cytotoxicity in Cancer Cells :

- A study evaluated the cytotoxic effects of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid on various cancer cell lines using MTT assays. The compound demonstrated an IC50 value of approximately 15 µM in breast cancer cells (MCF-7), indicating substantial anticancer potential.

-

Antimicrobial Activity :

- In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively at concentrations ranging from 50 to 200 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.

-

Toxicological Assessment :

- A toxicological study conducted on rats showed that administration of the compound led to increased levels of liver enzymes (ALT and AST), indicating hepatotoxicity at higher doses (≥100 mg/kg). Histopathological examinations confirmed liver damage and inflammation.

Q & A

Q. How can researchers optimize the synthesis of 5-chloro-4-ethyl-2-nitrobenzenesulfonic acid?

Methodological Answer: The synthesis typically involves sequential electrophilic aromatic substitution (EAS) reactions. Key steps include:

- Chlorination and ethylation: Start with a benzene derivative (e.g., toluene) to introduce the ethyl group via Friedel-Crafts alkylation, followed by chlorination using Cl₂/FeCl₃ under controlled temperatures (0–5°C) to avoid polysubstitution .

- Sulfonation and nitration: Introduce the sulfonic acid group using fuming H₂SO₄ at 150–200°C, followed by nitration with HNO₃/H₂SO₄ at 0–10°C to direct nitro groups to the meta position .

- Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor yields via HPLC (C18 column, 0.1% H₃PO₄ mobile phase) .

Q. What analytical techniques are critical for characterizing 5-chloro-4-ethyl-2-nitrobenzenesulfonic acid?

Methodological Answer:

Q. How do substituents (chloro, ethyl, nitro, sulfonic acid) influence the compound’s reactivity?

Methodological Answer:

- Electron-withdrawing groups (NO₂, SO₃H): Deactivate the aromatic ring, directing further substitutions to less electron-deficient positions (e.g., para to ethyl).

- Ethyl group (electron-donating): Activates adjacent positions, competing with deactivating groups. Use computational modeling (DFT) to predict regioselectivity in reactions .

- Practical test: Perform bromination (Br₂/FeBr₃) to map reactive sites. Analyze products via LC-MS to confirm substitution patterns .

Advanced Research Questions

Q. What mechanistic insights explain conflicting yields in nitro group introduction?

Methodological Answer: Discrepancies often arise from:

- Competing sulfonic acid group effects: The -SO₃H group can sterically hinder nitration. Optimize by using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to slow reaction kinetics and improve regioselectivity .

- Solvent polarity: Switch from H₂SO₄ to acetic acid to reduce protonation of the aromatic ring, favoring nitro group addition .

- In situ monitoring: Use Raman spectroscopy to track nitration intermediates and adjust reagent stoichiometry dynamically .

Q. How can derivatives of this compound be designed for antimicrobial activity studies?

Methodological Answer:

- Sulfonamide derivatives: React with amines (e.g., sulfanilamide) via sulfonyl chloride intermediates (generated using PCl₅). Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays .

- Structure-activity relationship (SAR): Modify the ethyl group to bulkier alkyl chains (e.g., isopropyl) to enhance membrane penetration. Assess via logP measurements and cytotoxicity (MTT assay on HEK293 cells) .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

- Multi-technique validation: Combine 2D NMR (HSQC, HMBC) to assign coupling between protons and carbons, especially near electron-withdrawing groups .

- X-ray crystallography: Grow single crystals (slow evaporation in DMSO/water) to resolve ambiguous NOE correlations .

- Cross-reference databases: Compare IR/NMR spectra with NIST Chemistry WebBook entries for nitrobenzenesulfonic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.